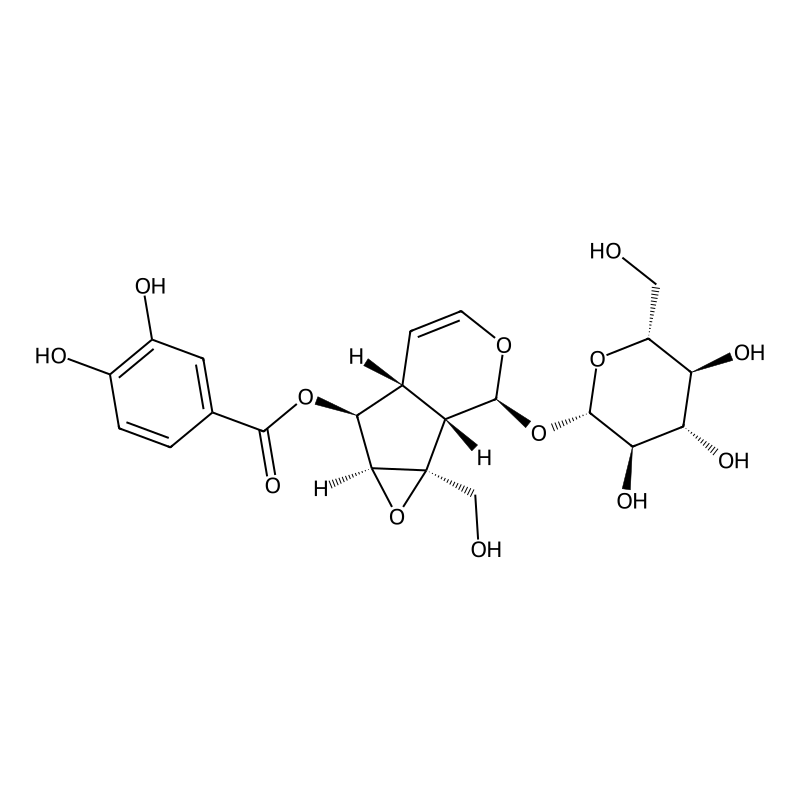

Verproside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Verproside (CAS 50932-20-2) is a highly functionalized catalpol-derivative iridoid glycoside, characterized by a 3,4-dihydroxybenzoyl moiety at the C-6 position. In procurement and laboratory contexts, it is primarily sourced as an ultra-high-purity analytical standard for the standardization of botanical drugs (such as YPL-001) and as a target-specific pharmacological tool for respiratory and inflammatory disease modeling. Unlike simple unesterified iridoids, Verproside exhibits distinct solubility profiles—readily soluble in DMSO, dichloromethane, and ethyl acetate—and demonstrates rapid oral clearance (t1/2 < 2.5 hours) with a Tmax of ≤ 1 hour in pharmacokinetic evaluations [1]. Its well-characterized metabolic trajectory and high baseline purity make it an indispensable reference material for LC-MS/MS calibration and advanced in vitro screening[2].

Substituting Verproside with unesterified catalpol, generic iridoid mixtures, or its downstream metabolite Picroside II fundamentally compromises experimental reproducibility and target specificity. The specific 3,4-dihydroxybenzoic acid esterification on Verproside is structurally critical; it provides multiple hydrogen-bonding sites (e.g., to HIS61 and HIS85 in enzymatic pockets) that simple iridoids lack, driving significantly higher binding affinities[1]. In cellular assays, crude botanical extracts exhibit high pharmacokinetic variability and off-target effects, whereas pure Verproside selectively inhibits PKCδ activation without the confounding noise of mixed iridoids [2]. Furthermore, because Verproside acts as a rapid in vivo precursor that is predominantly metabolized into Picroside II, substituting it directly with Picroside II bypasses the critical first-pass metabolic phase, invalidating pharmacokinetic prodrug models and bioavailability studies[3].

References

- [1] Jung, S., et al. Potent inhibition of human tyrosinase inhibitor by verproside from the whole plant of Pseudolysimachion rotundum var. subintegrum. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

- [2] Kim, M., et al. Verproside, the Most Active Ingredient in YPL-001... Decreases Inflammatory Response by Inhibiting PKCδ Activation. Int J Mol Sci. 2023 Apr 13;24(8):7229.

- [3] Choi, H., et al. Picroside II Isolated from Pseudolysimachion rotundum var. subintegrum Inhibits Glucocorticoid Refractory Serum Amyloid A (SAA) Expression. Molecules. 2019 May 27;24(10):2021.

Comparative Kinase Inhibition (PKCδ) vs. In-Class Iridoids

In a direct comparison of the six major iridoids found in YPL-001 extracts, Verproside was identified as the most potent inhibitor of PMA/PKCδ/EGR-1-induced inflammation. While comparators like isovanillyl catalpol and picroside II showed only partial pathway inhibition, Verproside uniquely and consistently inhibited both TNF/NF-κB and PMA/EGR-1 pathways by specifically suppressing PKCδ phosphorylation [1].

| Evidence Dimension | Inhibition of PKCδ phosphorylation and downstream IL-6/-8 expression |

| Target Compound Data | Strong, consistent dual-pathway suppression (TNF/NF-κB and PMA/EGR-1) |

| Comparator Or Baseline | Picroside II and Isovanillyl catalpol (partial or weak inhibition) |

| Quantified Difference | Verproside is the only iridoid among the 6 tested to strongly inhibit both inflammatory pathways simultaneously. |

| Conditions | NCI-H292 human lung epithelial cells stimulated with TNF or PMA. |

Procuring pure Verproside is essential for researchers requiring a highly selective PKCδ inhibitor for respiratory inflammation models, as related iridoids fail to provide dual-pathway suppression.

Quantitative Enzymatic Binding Affinity in Tyrosinase Inhibition

Verproside features a 3,4-dihydroxybenzoic acid moiety that enables competitive inhibition of human tyrosinase (hTyr). In enzymatic assays, Verproside achieved an IC50 of 197.3 µM against hTyr, demonstrating a 5.6-fold higher inhibitory efficacy than the industry-standard positive control, kojic acid. Molecular docking confirmed a strong binding energy of −6.9 kcal/mol facilitated by four hydrogen bonds [1].

| Evidence Dimension | Human tyrosinase (hTyr) IC50 |

| Target Compound Data | IC50 = 197.3 µM |

| Comparator Or Baseline | Kojic acid (positive control) |

| Quantified Difference | 5.6-fold higher inhibitory efficacy for Verproside over Kojic acid. |

| Conditions | In vitro competitive inhibition assay against human tyrosinase. |

For cosmetic and dermatological material selection, Verproside offers a highly potent, plant-derived alternative that significantly outperforms standard commercial inhibitors like kojic acid.

Predictable In Vivo Metabolism and Precursor Suitability

Verproside serves as a critical in vivo precursor. Pharmacokinetic profiling demonstrates that orally administered Verproside undergoes rapid first-pass metabolism (Tmax ≤ 1 hour, t1/2 < 2.5 hours) and is predominantly converted into Picroside II systemically[1]. Directly dosing Picroside II fails to replicate this natural absorption and metabolic conversion timeline [2].

| Evidence Dimension | In vivo metabolic conversion pathway |

| Target Compound Data | Rapid absorption (Tmax ≤ 1 hr) followed by predominant conversion to Picroside II |

| Comparator Or Baseline | Direct administration of Picroside II |

| Quantified Difference | Verproside provides a controlled, first-pass-dependent pharmacokinetic delivery mechanism that direct Picroside II dosing cannot replicate. |

| Conditions | In vivo pharmacokinetic profiling (oral administration in healthy subjects and COPD models). |

Buyers designing prodrug delivery systems or studying metabolic conversions must utilize Verproside to accurately model the rapid in vivo generation of Picroside II.

High-Yield Preparative Purity for Analytical Standardization

For analytical workflows requiring ultra-high purity, Verproside can be isolated via High-Speed Countercurrent Chromatography (HSCCC). Using an n-hexane/n-butanol/water (1.5:5:5, v/v/v) biphasic solvent system, Verproside achieves an analytical purity of 99.8%, bypassing the irreversible adsorption and sample degradation often encountered with traditional solid-phase silica column chromatography [1].

| Evidence Dimension | Preparative chromatographic purity |

| Target Compound Data | 99.8% purity via HSCCC |

| Comparator Or Baseline | Traditional solid-phase column chromatography (historical baseline) |

| Quantified Difference | HSCCC yields near-absolute purity (99.8%) in a single run without solid-phase adsorption losses. |

| Conditions | HSCCC separation from crude botanical extracts at a flow rate of 5.0 mL/min. |

Analytical laboratories must procure HSCCC-purified Verproside to ensure the >99.5% purity threshold required for precise LC-MS/MS calibration and botanical drug standardization.

In Vitro Modeling of COPD and Asthma Pathways

Verproside is the preferred standard for evaluating MUC5AC hypersecretion and airway inflammation in human epithelial cells, driven by its specific PKCδ and NF-κB inhibitory properties demonstrated in comparative iridoid screens [1].

Analytical Calibration for Botanical Drug Development

Due to its availability at >99.8% purity via HSCCC, Verproside serves as the primary quantitative biomarker for standardizing YPL-001 and traditional Pseudolysimachion extracts in LC-MS/MS workflows [2].

Development of Advanced Tyrosinase Inhibitors

In dermatological formulation research, Verproside is utilized as a high-affinity, competitive tyrosinase inhibitor, leveraging its 5.6-fold efficacy advantage over standard commercial benchmarks like kojic acid [3].

References

- [1] Kim, M., et al. Verproside, the Most Active Ingredient in YPL-001... Decreases Inflammatory Response by Inhibiting PKCδ Activation. Int J Mol Sci. 2023 Apr 13;24(8):7229.

- [2] BioCrick. Chemical Properties of Verproside (CAS 50932-20-2). Product Datasheet.

- [3] Jung, S., et al. Potent inhibition of human tyrosinase inhibitor by verproside from the whole plant of Pseudolysimachion rotundum var. subintegrum. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types